2-(Pyridin-2-ylmethoxy)-5-nitropyridine
CAS No.:
Cat. No.: VC4043442
Molecular Formula: C11H9N3O3
Molecular Weight: 231.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9N3O3 |
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Molecular Weight | 231.21 g/mol |
IUPAC Name | 5-nitro-2-(pyridin-2-ylmethoxy)pyridine |
Standard InChI | InChI=1S/C11H9N3O3/c15-14(16)10-4-5-11(13-7-10)17-8-9-3-1-2-6-12-9/h1-7H,8H2 |
Standard InChI Key | IFTLUSMGMNIWMV-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)COC2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | C1=CC=NC(=C1)COC2=NC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s core consists of a pyridine ring substituted with a nitro group (-NO₂) at position 5 and a pyridin-2-ylmethoxy group (-O-CH₂-C₅H₃N) at position 2. This configuration introduces significant electronic effects:
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The nitro group acts as a strong electron-withdrawing meta-director, polarizing the aromatic system .
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The pyridinylmethoxy group combines steric bulk from the methylene bridge with π-conjugation from the adjacent pyridine ring, potentially influencing solubility and reactivity .
The IUPAC name 2-(pyridin-2-ylmethoxy)-5-nitropyridine reflects this substitution pattern. Alternative synonyms may include systematic variants like 5-nitro-2-[(pyridin-2-yl)methoxy]pyridine or registry identifiers such as hypothetical CAS numbers derived from structural analogs .
Comparative Structural Data
Table 1 contrasts key molecular parameters with related compounds:
This comparative analysis highlights how substituent modifications alter physicochemical properties. The pyridinylmethoxy group likely increases molecular weight and polar surface area compared to furan or methoxy analogs, impacting solubility and bioavailability .
Synthetic Pathways and Reaction Mechanisms
Nitration of Pyridine Precursors
Patent data for 2-methoxy-5-nitropyridine synthesis reveals a multistep approach applicable to analogous compounds :
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Nitration of 2-aminopyridine: Using a nitration mixture (HNO₃/H₂SO₄) at 58–63°C yields 2-amino-5-nitropyridine (90.85% purity, 90.85% yield) .
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Diazotization and hydrolysis: Treatment with NaNO₂/HCl converts the amino group to a hydroxyl group, producing 2-hydroxy-5-nitropyridine (87.61% yield) .
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Etherification: Reacting 2-chloro-5-nitropyridine with sodium pyridin-2-ylmethoxide under reflux could theoretically yield the target compound, though this step remains unverified in literature .
Challenges in Ether Synthesis
Physicochemical Properties
Spectral Characterization
While experimental data for the title compound is unavailable, analogs provide reference points:
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IR Spectroscopy: Expected peaks include ν(NO₂) at ~1520 cm⁻¹ and ν(C-O-C) at ~1250 cm⁻¹ .
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NMR (hypothetical):
Thermal Stability
Nitroaromatics generally exhibit decomposition temperatures above 200°C. The methoxy analog 2-methoxy-5-nitropyridine melts at 186–188°C , suggesting the title compound may have comparable thermal behavior, though the pyridinyl group could lower melting points due to reduced crystallinity .
Reactivity and Functionalization
Reduction Chemistry
Catalytic hydrogenation (e.g., Pd/C, H₂) would reduce the nitro group to an amine, analogous to the conversion of 2-methoxy-5-nitropyridine to 2-methoxy-5-aminopyridine (92.55% yield) . This amine intermediate could serve in pharmaceutical syntheses, though its applications remain speculative without experimental data.
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